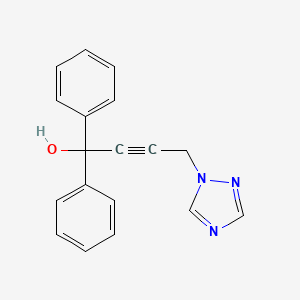

1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol

Description

Properties

IUPAC Name |

1,1-diphenyl-4-(1,2,4-triazol-1-yl)but-2-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c22-18(16-8-3-1-4-9-16,17-10-5-2-6-11-17)12-7-13-21-15-19-14-20-21/h1-6,8-11,14-15,22H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTDDRPCMRIQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#CCN2C=NC=N2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol typically involves the following steps:

Formation of the Alkyne Intermediate: The synthesis begins with the preparation of an alkyne intermediate. This can be achieved by reacting a suitable precursor with a strong base such as sodium amide (NaNH2) in liquid ammonia.

Addition of the Triazole Ring: The alkyne intermediate is then reacted with 1,2,4-triazole in the presence of a copper catalyst

Formation of the Final Product: The final step involves the addition of diphenylmethanol to the triazole-alkyne intermediate under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has been studied for its potential anticancer properties. Triazole derivatives are known to inhibit enzymes and proteins involved in cancer progression. Research indicates that compounds with triazole rings can interact with cellular targets, potentially leading to apoptosis in cancer cells. For instance, studies have demonstrated that similar triazole derivatives can induce cell cycle arrest and apoptosis in breast cancer cell lines by targeting microtubules and disrupting their polymerization .

Antifungal and Antibacterial Properties

Triazoles are also recognized for their antifungal and antibacterial activities. The compound may inhibit the growth of various pathogens by interfering with their metabolic processes. Research has shown that triazole derivatives can effectively combat fungal infections by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.

Biological Studies

Biological Assays

1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol is utilized in biological assays to evaluate its effects on different cell lines and microorganisms. The compound's interaction with biological targets can be assessed through various in vitro studies that measure cell viability, proliferation rates, and apoptotic markers.

Mechanism of Action

The mechanism of action involves the formation of hydrogen bonds between the triazole ring and specific biological targets. This interaction can lead to the inhibition of enzyme activities or disruption of protein functions critical for cellular processes. The ability of this compound to interact with multiple targets enhances its therapeutic potential .

Chemical Synthesis

Intermediate in Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals. Its unique structure allows it to be a valuable building block in the development of novel therapeutic agents. Researchers have explored synthetic routes that involve the reaction of 1,2,4-triazole with alkyne intermediates under specific conditions to yield this compound efficiently.

Material Science

Development of New Materials

In material science, this compound is explored for its potential use in developing new materials with unique properties. The incorporation of triazole rings into polymers or other materials may enhance their mechanical properties or provide new functionalities.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, leading to inhibition of enzyme activity or disruption of protein function. The compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole

- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione

Uniqueness

1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol is unique due to its specific structural features, including the presence of both diphenyl and triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their ability to interact with various biological targets, making them valuable in the development of pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a triazole ring and a butynol moiety. This configuration is essential for its biological activity. The molecular formula is , with a molecular weight of approximately 291.354 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅N₃O |

| Molecular Weight | 291.354 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with various biological targets. This interaction can inhibit enzyme activity or disrupt protein functions critical to cellular processes. The triazole ring plays a significant role in enhancing the compound's binding affinity to these targets.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Anticancer Activity :

Studies indicate that triazole derivatives exhibit potent anticancer properties. For instance, compounds derived from similar structures have shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for some derivatives were reported between 15.6 to 23.9 µM, demonstrating significant cytotoxicity compared to standard drugs like doxorubicin .

Antifungal and Antibacterial Effects :

Triazole compounds are also recognized for their antifungal and antibacterial properties. They inhibit the growth of various pathogens by targeting specific enzymes involved in cell wall synthesis and other metabolic pathways.

Case Studies and Research Findings

A series of studies have evaluated the biological efficacy of this compound and related compounds:

Study 1: Anticancer Evaluation

In a comparative study involving several triazole derivatives, it was found that compounds similar to this compound exhibited enhanced cytotoxicity against MCF-7 cells. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compounds .

Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of triazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could significantly inhibit bacterial growth at low concentrations .

Toxicity and Safety Profile

Toxicity assessments conducted on peripheral blood mononuclear cells (PBMCs) indicated that derivatives of this compound exhibited low toxicity levels at concentrations up to 100 µg/mL. Viability rates were comparable to control cultures treated with DMSO .

Q & A

Q. What are the standard synthetic protocols for 1,1-diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol, and how do structural modifications influence yield?

Answer: Synthesis typically involves coupling alkynyl intermediates with triazole moieties under Sonogashira or click chemistry conditions. For example, phenacyl azole derivatives (e.g., ) are synthesized via nucleophilic substitution of halogenated precursors with 1,2,4-triazole. Key variables include solvent polarity (e.g., DMF for SN2 reactions), temperature (60–100°C), and stoichiometric ratios of triazole to electrophilic intermediates. Yield optimization often requires chromatographic purification (e.g., silica gel) to isolate the target compound from byproducts like unreacted triazole or dimerized alkynes .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions dictate its solid-state packing?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For triazole derivatives, SCXRD reveals dihedral angles between aromatic rings (e.g., 20.6–22.9° between triazole and benzene planes, ) and hydrogen-bonding networks (e.g., O–H⋯N and C–H⋯F interactions). These interactions form chains (C(9) graph-set notation) or layered structures, influencing solubility and stability. Discrepancies in reported angles (e.g., 20.6° vs. 22.9°) may arise from crystallization solvents or temperature variations during data collection .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the triazole and phenyl rings modulate antifungal activity?

Answer: Structure-activity relationship (SAR) studies ( ) highlight that electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhance antifungal potency by increasing lipophilicity and membrane penetration. For example, 2,4-difluorophenyl derivatives ( ) show improved activity against Candida spp. compared to unsubstituted analogs. Steric hindrance from bulky groups (e.g., biphenyl in ) can reduce efficacy by impeding target binding (e.g., fungal CYP51 enzymes). QSAR models incorporating Hammett σ constants and molar refractivity parameters are used to predict bioactivity .

Q. What methodologies resolve contradictions in reported biological activities across studies?

Answer: Discrepancies often stem from assay conditions (e.g., broth microdilution vs. agar diffusion) or strain-specific resistance mechanisms. For example, a compound may show IC₅₀ = 0.5 µg/mL against Aspergillus fumigatus in one study ( ) but higher values in another due to differences in inoculum size or incubation time. Meta-analyses using standardized protocols (CLSI M38/M60 guidelines) and cytotoxicity controls (e.g., MTT assays on mammalian cells, ) help reconcile data .

Q. What advanced spectroscopic and computational techniques validate the compound’s interaction with biological targets?

Answer:

- Docking simulations (e.g., AutoDock Vina) predict binding modes to fungal lanosterol 14α-demethylase (CYP51), with triazole coordinating the heme iron .

- NMR titration experiments (e.g., ¹H/¹⁵N-HSQC) map protein-ligand interactions, while molecular dynamics simulations assess binding stability under physiological conditions .

- Mass spectrometry (LC-MS/MS) identifies metabolites in hepatic microsomal assays, critical for evaluating pharmacokinetic profiles .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying hydrogen-bonding motifs for structurally similar triazole derivatives?

Answer: Differences arise from crystallization solvents (polar vs. nonpolar) and lattice packing forces. For instance, O–H⋯N bonds dominate in polar solvents (e.g., ethanol, ), whereas C–H⋯F interactions are prominent in apolar media (e.g., hexane, ). Temperature during crystallization (293 K vs. 295 K) can also alter torsion angles by 1–2°, affecting supramolecular assembly .

Methodological Recommendations

Q. What strategies improve the reproducibility of synthetic protocols for triazole-containing compounds?

Answer:

- Use anhydrous solvents (e.g., THF over technical-grade acetone) to prevent hydrolysis.

- Monitor reactions via TLC or in situ FTIR to detect intermediates (e.g., alkyne stretching at ~2100 cm⁻¹).

- Employ high-resolution mass spectrometry (HRMS) for unambiguous molecular formula confirmation, reducing misassignment risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.